2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide
Description
The compound 2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide is a heterocyclic acetamide derivative featuring a 1,8-naphthyridin-4-one core. Key structural elements include:
- A 4-chlorobenzoyl group at position 2.
- A methyl substituent at position 7 of the naphthyridine ring.
- An N-(o-tolyl)acetamide side chain at position 1.
Properties
IUPAC Name |
2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O3/c1-15-5-3-4-6-21(15)28-22(30)14-29-13-20(23(31)17-8-10-18(26)11-9-17)24(32)19-12-7-16(2)27-25(19)29/h3-13H,14H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKGRSSMFABOHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Quinazolinone-Based Acetamides ()
Compounds 8c, 8d, 8e, 9a, and 9b from Molecules (2008) share acetamide moieties but feature quinazolinone cores instead of naphthyridinone. Key distinctions include:
| Compound | Core Structure | Key Substituents | Melting Point (°C) | Yield (%) | Spectral Data (IR/NMR) |
|---|---|---|---|---|---|
| 8c | Quinazolinone | 4-Methylpiperazinyl, 2-chlorophenoxymethyl | 118–120 | 52 | IR: 1650 cm⁻¹ (C=O); NMR: δ 7.2–8.1 |
| 8d | Quinazolinone | 4-(2-Chlorophenyl)piperazinyl, 2,4-dichlorophenoxymethyl | 188–189 | 57 | IR: 1665 cm⁻¹ (C=O); NMR: δ 7.0–8.3 |
| 9a | Quinazolinone | 4-(2-Chlorophenyl)piperazinyl, phenoxymethyl | Not reported | 58 | NMR: δ 6.8–7.6 |
| Target Compound | 1,8-Naphthyridinone | 4-Chlorobenzoyl, 7-methyl, o-tolylacetamide | Not reported | Not reported | Not available |
Key Observations :
- The quinazolinone analogs exhibit higher yields (52–68%) compared to naphthyridinone derivatives in (25%), suggesting synthetic challenges with the naphthyridine core .
Naphthyridine Carboxamides ()
Compound 67 (J. Med. Chem., 2007) shares the 4-oxo-1,4-dihydronaphthyridine core but differs in substitution:
- 67 : Features a 1-pentyl chain and adamantyl carboxamide group.
- Target Compound : Substituted with 4-chlorobenzoyl and o-tolylacetamide .
| Parameter | Compound 67 | Target Compound |
|---|---|---|
| Core Structure | 1,5-Naphthyridinone | 1,8-Naphthyridinone |
| Key Substituents | Adamantyl carboxamide, pentyl | 4-Chlorobenzoyl, o-tolylacetamide |
| Yield | 25% | Not reported |
| Purification | TLC (dichloromethane) | Not available |
Key Observations :
- The adamantyl group in 67 introduces significant steric bulk, which may influence bioavailability compared to the smaller 4-chlorobenzoyl group in the target compound .
- The 1,8-naphthyridinone isomer in the target compound may exhibit distinct electronic properties compared to the 1,5-naphthyridinone isomer in 67.
Morpholinyl Acetamides ()
Compounds such as 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide feature morpholine cores but retain acetamide side chains:
| Parameter | Morpholinyl Acetamide | Target Compound |
|---|---|---|
| Core Structure | Morpholinone | 1,8-Naphthyridinone |
| Key Substituents | 4-Acetyl, 6,6-dimethyl | 4-Chlorobenzoyl, 7-methyl |
| Yield | 58% | Not reported |
| Spectral Data | ¹H NMR: δ 7.16–7.69 | Not available |
Key Observations :
- Both classes utilize acetamide side chains, suggesting shared interest in amide-mediated target interactions.
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